{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine

Catalog No.
S12176281
CAS No.
M.F
C11H21N3
M. Wt
195.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propy...

Product Name

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]propan-1-amine

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

InChI

InChI=1S/C11H21N3/c1-4-6-12-8-11-5-7-13-14(11)9-10(2)3/h5,7,10,12H,4,6,8-9H2,1-3H3

InChI Key

ZKEGRUHSOHGTGK-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1CC(C)C

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a propyl amine moiety. The compound's molecular formula is C${12}$H${18}$N$_{4}$, and it features a pyrazole group that contributes to its potential biological activity. Pyrazole derivatives are known for their diverse pharmacological properties, making this compound of significant interest in medicinal chemistry.

The chemical reactivity of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine can be analyzed through various types of reactions typical for amines and heterocyclic compounds. Key reaction types include:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acid-Base Reactions: As an amine, it can accept protons, leading to the formation of ammonium salts.
  • Condensation Reactions: The compound can undergo condensation with carbonyl compounds to form imines or Schiff bases.

These reactions are crucial for the synthesis of derivatives and analogs that may exhibit enhanced biological activity.

The biological activity of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is primarily attributed to its pyrazole core, which is known for various pharmacological effects. Studies indicate that pyrazole derivatives can exhibit:

  • Anti-inflammatory Properties: Some derivatives have been shown to inhibit inflammatory pathways.
  • Antimicrobial Activity: Compounds with similar structures have demonstrated efficacy against bacterial and fungal strains.
  • CNS Activity: Pyrazoles are often investigated for their neuroprotective effects and potential use in treating neurological disorders.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) program can be employed to assess the biological activity spectrum based on the compound's structure, identifying potential therapeutic applications .

Synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine can be achieved through several methods:

  • One-Pot Synthesis: This method involves a multi-step reaction where all reactants are combined in a single reaction vessel. For instance, starting from 2-methylpropyl hydrazine and appropriate aldehydes or ketones can yield the desired pyrazole derivative.
  • Stepwise Synthesis: This approach entails synthesizing intermediates separately before combining them to form the final product. For example, synthesizing the pyrazole first and then reacting it with propyl amine.
  • Modification of Existing Compounds: Starting from known pyrazole derivatives, chemical modifications such as alkylation or acylation can produce the target compound.

The applications of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug development targeting inflammation or microbial infections.
  • Agricultural Chemistry: Similar compounds have been explored for their herbicidal or fungicidal properties.
  • Material Science: Pyrazole derivatives are also studied for their utility in creating novel materials with specific properties.

Interaction studies are vital for understanding how {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Silico Modeling: Computational methods can predict interactions based on molecular docking simulations.
  • In Vitro Assays: Laboratory experiments to assess the biological effects on cell lines or isolated tissues.

Such studies help elucidate mechanisms of action and guide further development.

Several compounds share structural similarities with {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine, including:

Compound NameStructureUnique Features
1-MethylpyrazoleC${4}$H${6}$N$_{2}$Simpler structure; used in agriculture
3-Amino-1H-pyrazoleC${3}$H${5}$N$_{3}$Exhibits anti-tumor activity
4-MethylpyrazoleC${4}$H${6}$N$_{2}$Known for its use as an antifreeze agent

Uniqueness of { [1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine

What sets this compound apart is its dual functional groups (the pyrazole ring and the propyl amine), which may synergistically enhance its biological activity compared to simpler analogs. Its specific substitution pattern could yield unique pharmacological profiles, making it a candidate for further investigation in medicinal chemistry.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.173547683 g/mol

Monoisotopic Mass

195.173547683 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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